Oxilofrine hydrochloride

描述

准备方法

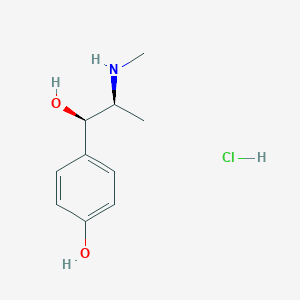

Oxilofrine hydrochloride can be synthesized through various synthetic routes. One common method involves the hydroxylation of ephedrine to produce 4-hydroxyephedrine, which is then converted to this compound . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the selective hydroxylation of the ephedrine molecule . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .

化学反应分析

Hydroxylation of Ephedrine

Ephedrine undergoes hydroxylation at the 4-position of the aromatic ring to form 4-hydroxyephedrine, which is subsequently converted to oxilofrine hydrochloride via methylation and salt formation .

Oxidation Reactions

This compound undergoes oxidation at the benzylic hydroxyl group or aromatic ring:

-

Potassium Permanganate (KMnO₄) : Oxidizes the benzylic alcohol to a ketone, forming 4-hydroxymethcathinone.

-

Strong Oxidizing Agents : Further oxidation can lead to quinone derivatives, though specific products require chromatographic validation.

Table 2: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic, 25°C | 4-Hydroxymethcathinone |

Reduction Reactions

The compound can be reduced to its corresponding amine or alcohol derivatives:

-

Sodium Borohydride (NaBH₄) : Reduces ketone intermediates during synthesis .

-

Catalytic Hydrogenation : Converts the hydroxyl group to a methylene group under H₂/Pd-C, though this is less common.

Substitution Reactions

Substitutions occur at the hydroxyl or amine groups:

-

Hydroxyl Group : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.

-

Amine Group : Alkylation with methyl iodide produces quaternary ammonium salts.

Table 3: Substitution Reaction Examples

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetylated oxilofrine derivative | |

| N-Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt |

Stability and Degradation

This compound is sensitive to:

-

Acidic Hydrolysis : Cleaves the ether linkage, yielding 4-hydroxyamphetamine and methanol.

-

Basic Conditions : Promotes oxidation of the benzylic alcohol.

-

Light/Heat : Accelerates decomposition, necessitating storage at –20°C in inert atmospheres.

Table 4: Stability Profile

| Condition | Degradation Pathway | Major Degradants | Reference |

|---|---|---|---|

| pH < 3 | Hydrolysis of ether bond | 4-Hydroxyamphetamine | |

| pH > 9 | Oxidation of benzylic alcohol | Quinone derivatives |

Comparative Reactivity

Oxilofrine’s reactivity differs from structurally similar compounds:

科学研究应用

Antihypotensive Agent

Oxilofrine is utilized to treat low blood pressure (hypotension). It increases blood pressure through its action on beta-adrenergic receptors, enhancing myocardial contractility and vascular tone. This effect is particularly beneficial during surgical procedures or in patients experiencing acute hypotensive episodes .

Cardiac Stimulant

The compound exhibits positive inotropic effects, which means it increases the strength of heart muscle contractions. This property can be advantageous in managing certain cardiac conditions where improved heart performance is necessary .

Cough Suppressant

Oxilofrine has been employed as an antitussive agent, particularly in formulations aimed at alleviating cough associated with respiratory conditions. Its mechanism involves stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced mucus secretion, thus lessening the cough reflex .

Asthma Management

Although not widely approved for this application, oxilofrine has been investigated for its potential role in managing asthma exacerbations due to its bronchodilator effects associated with adrenergic stimulation .

Case Study: Dietary Supplements

Research has highlighted the presence of oxilofrine in various dietary supplements marketed for weight loss and energy enhancement. A notable study found oxilofrine listed under its synonym "methylsynephrine" in multiple products, raising concerns about unintentional doping among athletes . For instance:

- Flavia Oliveira's Case : The cyclist tested positive for oxilofrine after consuming a supplement that did not explicitly list the compound but contained it under a different name. This case underscores the risks associated with dietary supplements and the lack of stringent regulations governing their contents .

Clinical Trials

Clinical investigations into oxilofrine's pharmacokinetics have demonstrated that it can significantly affect hemodynamic parameters such as heart rate and blood pressure. One study involving healthy volunteers assessed the correlation between plasma levels of oxilofrine and its cardiovascular effects, providing insights into safe dosage ranges and potential side effects .

Comparative Analysis of Oxilofrine Applications

| Application | Mechanism of Action | Clinical Use Cases | Regulatory Status |

|---|---|---|---|

| Antihypotensive | Increases norepinephrine release | Surgical hypotension management | Limited use; not FDA-approved |

| Cardiac Stimulant | Positive inotropic effects | Heart failure management | Investigational |

| Cough Suppressant | Alpha-adrenergic receptor stimulation | Respiratory conditions | Limited approval |

| Asthma Management | Bronchodilation via adrenergic pathways | Acute asthma exacerbations | Not widely approved |

Safety and Regulatory Concerns

Despite its therapeutic potential, oxilofrine has not received approval from regulatory agencies like the FDA for prescription use in the United States. The compound's classification as a banned substance by the World Anti-Doping Agency (WADA) further complicates its application in sports and raises ethical concerns regarding its use in dietary supplements . The FDA has taken steps to address these issues by warning manufacturers about misleading labeling practices that could lead to unintentional doping violations among athletes .

作用机制

Oxilofrine hydrochloride exerts its effects by acting as a norepinephrine releasing agent . It indirectly activates the α- and β-adrenergic receptors, leading to increased adrenergic activity . This results in vasoconstriction, increased myocardial contractility, and other sympathomimetic effects . The molecular targets involved include the adrenergic receptors, which are activated by the released norepinephrine .

相似化合物的比较

Oxilofrine hydrochloride is similar to other sympathomimetic compounds such as ephedrine, pholedrine, and methylsynephrine . it is unique in its specific hydroxylation pattern and its particular pharmacological profile . Unlike ephedrine, this compound has a hydroxyl group at the para position, which affects its hydrophilicity and receptor binding properties . This makes this compound more hydrophilic and potentially less likely to cross the blood-brain barrier compared to ephedrine .

Similar compounds include:

Ephedrine: A sympathomimetic amine used as a stimulant and decongestant.

Pholedrine: A sympathomimetic drug with similar effects to this compound.

Methylsynephrine: Another sympathomimetic compound used for its stimulant effects.

生物活性

Oxilofrine hydrochloride, a sympathomimetic agent, has garnered attention for its biological activity, particularly in cardiovascular applications. This article delves into its pharmacological properties, mechanisms of action, case studies, and research findings.

Overview of Oxilofrine

Oxilofrine is chemically characterized as 4,β-dihydroxy-N-methyl-α-methylphenethylamine, a derivative of ephedrine. It acts primarily as a norepinephrine releasing agent and indirectly stimulates both α- and β-adrenergic receptors. Its sympathomimetic properties allow it to exert positive inotropic effects, enhancing myocardial contractility and increasing cardiac output .

The biological activity of oxilofrine is largely attributed to its interaction with adrenergic receptors:

- Beta-1 Agonism : Oxilofrine predominantly acts as a beta-1 adrenergic agonist, which results in increased heart rate and contractility. This effect contributes to enhanced left ventricular ejection fraction and stroke volume .

- Norepinephrine Release : In vitro studies indicate that oxilofrine promotes the release of norepinephrine from cardiac tissues. This release is concentration-dependent, with significant effects observed at concentrations as low as .

- Alpha-1 Activation : The compound also activates alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure, which can be beneficial in treating hypotensive states .

Pharmacological Effects

The pharmacological profile of oxilofrine includes:

- Cardiovascular Effects : It increases blood pressure and has variable effects on heart rate. These actions are particularly significant in patients experiencing hypotension .

- Respiratory Effects : Oxilofrine may enhance oxygen uptake by the lungs, contributing to improved respiratory function during cardiovascular stress .

Case Studies and Clinical Observations

Several case studies highlight the biological activity of oxilofrine, particularly in the context of dietary supplements and adverse events:

- Adverse Events Related to Supplements : A review of 30 case reports associated with pre-workout supplements containing synephrine (which is structurally similar to oxilofrine) indicated cardiovascular complications such as chest pain, palpitations, and dyspnea. These symptoms often arose after short-term use (median duration of 3 weeks) and were treated with various pharmacological interventions .

- Athletic Suspensions : Oxilofrine has been implicated in doping violations among athletes. Notably, Jamaican sprinters Asafa Powell and Sherone Simpson tested positive for the substance prior to international competitions, underscoring its performance-enhancing potential .

Research Findings

Recent studies have explored the pharmacokinetics and metabolism of oxilofrine:

- Metabolite Detection : Research has identified sulfoconjugated metabolites of oxilofrine in urine after oral administration. These metabolites exhibit longer detection times compared to the parent compound, indicating significant metabolic processing .

- Comparative Studies : A study comparing oxilofrine with ephedrine demonstrated that while both compounds share similar sympathomimetic effects, oxilofrine's pharmacokinetic profile may differ due to its hydrophilic nature .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBZSKCTKKUQSY-YUWZRIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90273983 | |

| Record name | 4-Hydroxyephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-51-8, 7437-54-9 | |

| Record name | Oxilofrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXILOFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O9694M5EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。